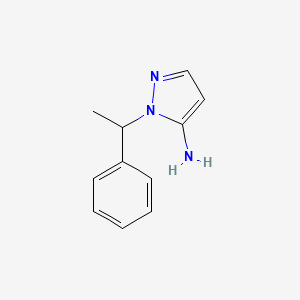

1-(1-phenylethyl)-1H-pyrazol-5-amine

Descripción general

Descripción

1-(1-Phenylethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of 1-phenylethylamine with 1H-pyrazole-5-carboxylic acid under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Phenylethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenylethyl moiety.

Aplicaciones Científicas De Investigación

Rh(III)-Catalyzed Reactions

Recent studies have highlighted the utility of 1-(1-phenylethyl)-1H-pyrazol-5-amine in Rh(III)-catalyzed reactions. A notable example is the development of a C–H activation/cyclization cascade that enables the synthesis of pyrazolo[1,5-a]quinazolines through a [5 + 1] annulation reaction. This method demonstrates high atom economy and broad substrate scope, making it a valuable tool for chemists seeking to construct complex molecular architectures efficiently .

| Reaction Type | Catalyst | Substrates | Product |

|---|---|---|---|

| C–H activation/cyclization | Rh(III) | This compound + alkynoates/alkynamides | Pyrazolo[1,5-a]quinazolines |

Direct Preparation of Pyrazoles

Another significant application involves the direct preparation of N-substituted pyrazoles from primary aliphatic and aromatic amines. This method allows for the rapid synthesis of various pyrazole derivatives, showcasing the versatility of this compound as a precursor in organic synthesis .

Pharmacological Profiles

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities. The ability to modify the pyrazole ring opens avenues for developing new therapeutic agents targeting various diseases.

Case Studies

Several case studies illustrate the potential applications of this compound in drug discovery:

- Anti-inflammatory Activity : Research has demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models.

- Antitumor Activity : Some studies indicate that modifications to the pyrazole structure enhance its ability to induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1-(1-phenylethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The phenylethyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

1-Phenylethylamine: A primary amine with a similar phenylethyl group but lacking the pyrazole ring.

1H-Pyrazol-5-amine: A pyrazole derivative without the phenylethyl group.

Uniqueness: 1-(1-phenylethyl)-1H-pyrazol-5-amine is unique due to the presence of both the phenylethyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(1-phenylethyl)-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a phenylethyl group. This unique structure contributes to its distinct chemical properties and biological activities. The presence of the phenylethyl moiety is believed to enhance binding affinity to specific biological targets, which is crucial for its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. For instance, it has been suggested that it can affect the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. This suggests potential applications in treating infections .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic processes .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a central role in regulating immune response . This makes it a candidate for further investigation in the treatment of inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |

| Study B | Showed anti-inflammatory effects in a murine model of arthritis, with reduced paw swelling and lower levels of inflammatory markers compared to control groups. |

| Study C | Investigated the compound's potential as an anticancer agent, revealing inhibition of cell proliferation in several cancer cell lines through apoptosis induction mechanisms. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring or phenylethyl group can significantly alter its potency and selectivity towards specific biological targets. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability.

Propiedades

IUPAC Name |

2-(1-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWFDGTGHDOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389988 | |

| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-13-8 | |

| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.